molecular formula C10H8ClNO3 B1463682 (5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid CAS No. 1228552-97-3

(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Cat. No. B1463682
M. Wt: 225.63 g/mol
InChI Key: KCRLPVUNGCRWTF-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid, also known as 5-chloroindole-3-acetic acid (5-CIAA), is a small molecule that has been studied extensively due to its potential applications in both scientific research and medical fields. 5-CIAA is an indole-3-acetic acid derivative and is structurally related to indole-3-acetic acid (IAA), which is a major plant hormone involved in the regulation of various plant physiological processes. 5-CIAA has been extensively studied due to its potential applications in the regulation of plant growth, development, and adaptation to environmental stresses. In addition, 5-CIAA has been studied for its potential use in the treatment of cancer, as it has demonstrated anti-tumor activity in multiple studies.

Scientific Research Applications

Indole-3-Acetic Acid and Related Compounds in Scientific Research

Biological Functions and Mechanisms :

  • Indole-3-acetic acid (IAA) is recognized for its role as a growth hormone in plants, influencing various developmental processes. Its ability to modulate cellular functions has opened up research into exploiting its properties for biotechnological applications, including enhancing plant growth and understanding hormonal regulation within agricultural contexts (Laird et al., 2020).

Biotechnological Applications :

  • The catabolism of IAA by bacteria through specific gene clusters (iac/iaa) provides insights into microbial interactions with plants and the potential for biotechnological interventions to control plant hormone levels, thereby influencing plant health and growth (Laird et al., 2020).

Environmental and Agricultural Insights :

  • Research into the environmental behavior and applications of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the relevance of organic acids in agriculture, particularly in herbicide action and the management of weed growth. The mechanisms of action, environmental fate, and the development of resistance strategies are key areas of investigation to ensure sustainable agricultural practices (Werner et al., 2012).

Chemical Synthesis and Characterization :

  • The study of organic acids, including their roles in chemical reactions and as components of complex mixtures, underlines their importance in various industrial and research applications. This includes the synthesis of complex molecules and the development of novel materials and chemical processes, which can have implications for pharmaceuticals, materials science, and environmental technology (Goyal et al., 2018).

properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLPVUNGCRWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227534
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

CAS RN

1228552-97-3
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
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(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 6
(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

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